molecular formula C22H21NO5 B11302003 9-(1,3-benzodioxol-5-ylmethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(1,3-benzodioxol-5-ylmethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11302003
M. Wt: 379.4 g/mol
InChI Key: WKZAPSXMLBFSKX-UHFFFAOYSA-N
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Description

The compound 9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic molecule that features a unique combination of benzodioxole and chromeno[8,7-e][1,3]oxazinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzodioxole moiety through a Pd-catalyzed C-N cross-coupling reaction . The chromeno[8,7-e][1,3]oxazinone core can be synthesized via a series of cyclization reactions, often involving the use of strong bases and high temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of benzodioxole and chromeno[8,7-e][1,3]oxazinone structures in 9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE sets it apart from these related molecules .

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-ylmethyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H21NO5/c1-2-3-15-9-21(24)28-22-16(15)5-7-18-17(22)11-23(12-25-18)10-14-4-6-19-20(8-14)27-13-26-19/h4-9H,2-3,10-13H2,1H3

InChI Key

WKZAPSXMLBFSKX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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